

"gas chromatography-mass spectrometry (GC-MS) analysis of 4,5-Diethyloctane"

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Compound of Interest

Compound Name: 4,5-Diethyloctane

Cat. No.: B3048293

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Application Notes and Protocols for the GC-MS Analysis of 4,5-Diethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This document provides a detailed application note and protocol for the analysis of **4,5-diethyloctane** ($C_{12}H_{26}$), a branched-chain alkane. The methodologies outlined are applicable to purity assessments, reference standard characterization, and the identification of related substances in various matrices.

Physicochemical Properties and Retention Data

A summary of the key physicochemical properties and chromatographic retention data for **4,5-diethyloctane** is presented below. This information is critical for method development and data interpretation.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₆	[1]
Molecular Weight	170.33 g/mol	[1]
Kovats Retention Index (Standard Non-polar)	1096	[1]
Kovats Retention Index (Semi-standard Non-polar)	1083, 1093	[1][2]
Kovats Retention Index (Standard Polar)	1091, 1092	[1]

Experimental Protocols

This section details the recommended procedures for the sample preparation and GC-MS analysis of **4,5-diethyloctane**.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. As **4,5-diethyloctane** is a non-polar liquid, the following protocol is recommended:

- **Dilution:** Accurately weigh and dissolve the **4,5-diethyloctane** sample in a high-purity volatile organic solvent such as hexane or dichloromethane. A typical starting concentration is 1 mg/mL. Serial dilutions may be necessary to achieve a final concentration suitable for the instrument's linear range.
- **Filtration:** To prevent contamination of the GC inlet and column, filter the diluted sample through a 0.22 µm PTFE syringe filter into a clean autosampler vial.
- **Internal Standard (Optional):** For quantitative analysis, add a known concentration of an appropriate internal standard (e.g., n-dodecane or another non-interfering branched alkane) to the sample vial.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of **4,5-diethyloctane**. These may be optimized based on the specific instrumentation and analytical goals.

Gas Chromatograph (GC) Parameters:

Parameter	Recommended Setting
Column	Non-polar capillary column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.0 mL/min (constant flow)
Inlet Temperature	250 °C
Injection Volume	1 μ L
Split Ratio	50:1 (can be adjusted based on sample concentration)
Oven Temperature Program	Initial temperature: 60 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min)

Mass Spectrometer (MS) Parameters:

Parameter	Recommended Setting
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Ion Source Temperature	230 °C
Transfer Line Temperature	280 °C
Mass Analyzer	Quadrupole
Scan Range	m/z 40-300

Data Analysis and Expected Results

Chromatographic Profile

Under the recommended GC conditions, **4,5-diethyloctane** is expected to elute as a sharp, symmetrical peak. The retention time will be influenced by the specific column and conditions used but can be compared to the provided Kovats retention indices for identification.

Mass Spectrum and Fragmentation Pattern

The electron ionization mass spectrum of **4,5-diethyloctane** is characterized by a series of fragment ions resulting from the cleavage of C-C bonds. The molecular ion peak (M^+) at m/z 170 may be of low abundance or absent, which is typical for highly branched alkanes.[2]

Key Diagnostic Ions:

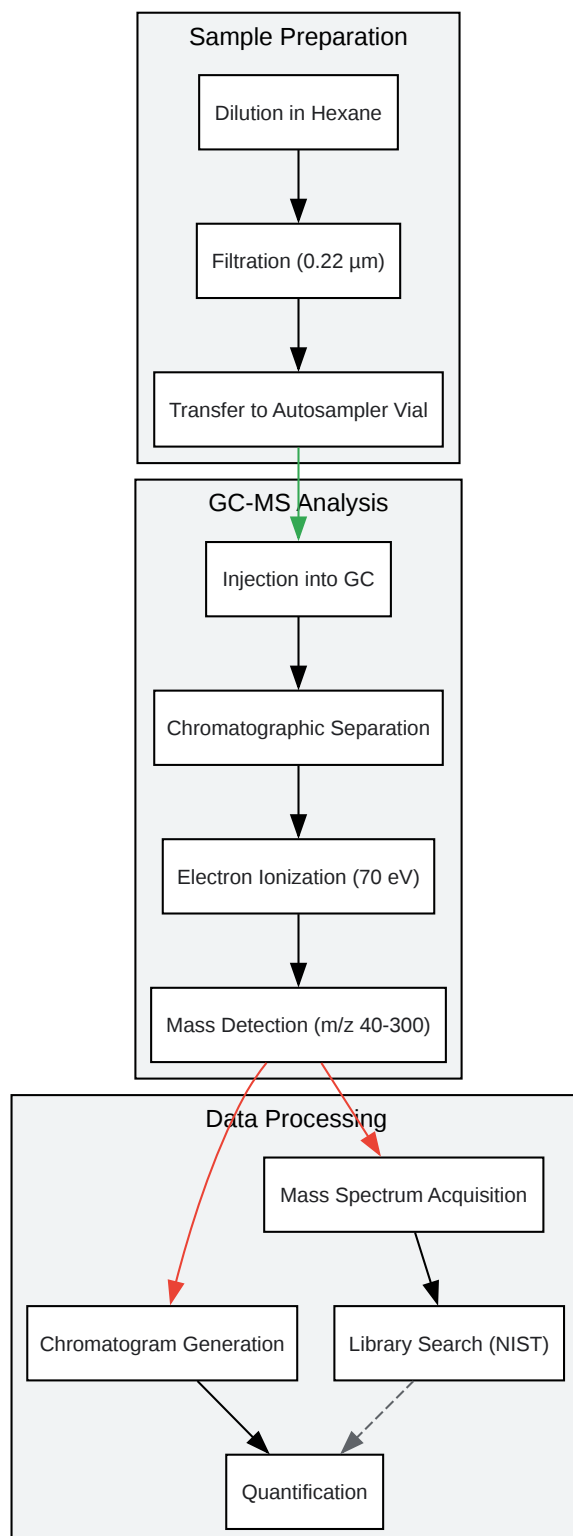
- m/z 43: This is often the base peak and corresponds to the propyl cation ($[C_3H_7]^+$).[1]
- m/z 84 and 85: These prominent peaks are characteristic of branched alkanes and arise from cleavage at the branching points.[1] Specifically, cleavage of the bond between C4 and C5 can lead to the formation of stable secondary carbocations.
- Other significant fragments: A series of alkyl fragments separated by 14 Da (CH_2) will be observed, corresponding to the loss of successive methylene groups.

The fragmentation of branched alkanes is driven by the formation of the most stable carbocations, which typically occurs at the points of branching.

Workflow and Pathway Diagrams

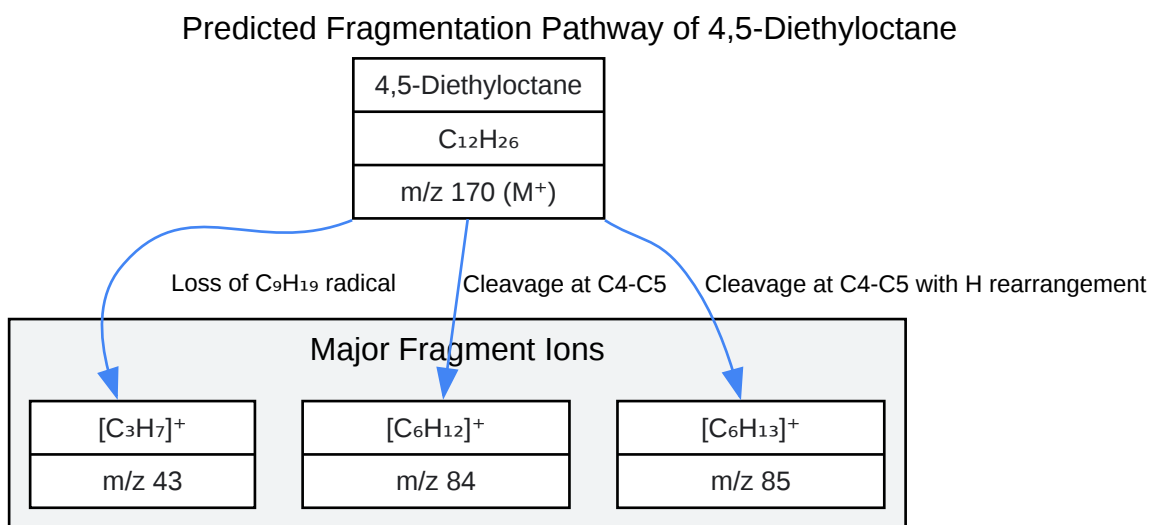
To visualize the experimental and logical processes, the following diagrams are provided in Graphviz DOT language.

GC-MS Analysis Workflow for 4,5-Diethyloctane



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Caption: Experimental workflow for the GC-MS analysis of **4,5-diethyloctane**.



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Caption: Logical diagram of the major fragmentation pathways for **4,5-diethyloctane**.

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References

- 1. 4,5-Diethyloctane | C₁₂H₂₆ | CID 519254 - PubChem [pubchem.ncbi.nlm.nih.gov]
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